
LY255582
描述
Centrally active opioid receptor antagonist, inhibiting weight gain; High Quality Biochemicals for Research Uses
作用机制
Target of Action
LY255582, also known as 3-[(3R,4R)-1-[(3S)-3-CYCLOHEXYL-3-HYDROXYPROPYL]-3,4-DIMETHYLPIPERIDIN-4-YL]PHENOL, is a pan-opioid antagonist . It has a high affinity for mu, delta, and kappa opioid receptors . These receptors are involved in various physiological processes, including pain modulation, reward, and addiction .
Mode of Action
As an opioid antagonist, this compound binds to the opioid receptors (mu, delta, and kappa) and blocks their activation . This prevents the typical opioid effects, such as analgesia and euphoria, from occurring .
Biochemical Pathways
The opioid receptors are part of the G-protein coupled receptor family and are involved in various signaling pathways . When this compound binds to these receptors, it inhibits the release of second messengers, thereby affecting downstream signaling .
Pharmacokinetics
The pharmacokinetics of this compound have been examined in animal models .
Result of Action
This compound has been shown to decrease food intake and body weight in obese Zucker rats . It is about 40 times more potent than naltrexone, a long-lasting opioid antagonist, at reducing food intake .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, diet can affect the drug’s efficacy, as seen in studies where this compound reduced food intake in rats fed a high-fat diet
生化分析
Biochemical Properties
LY255582 exhibits high affinity for mu, delta, and kappa opioid receptors . It is a potent antagonist of opioids’ analgesia . The compound interacts with these receptors, blocking the effects of endogenous opioids, which are involved in various physiological processes including pain perception, mood regulation, immune response, and importantly, the regulation of food intake .
Cellular Effects
This compound has been shown to decrease intake of food and water among obese Zucker rats This suggests that this compound can influence cellular processes related to energy intake and utilization
Molecular Mechanism
This compound acts as an antagonist at opioid receptors, blocking the effects of endogenous opioids . This blockade can influence various molecular processes, including those related to food intake and energy balance
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to produce a sustained reduction in food intake and body weight in rodent models of obesity
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease food intake and body weight in a dose-dependent manner
Metabolic Pathways
This compound is involved in metabolic pathways related to energy balance and food intake
生物活性
LY255582 is a potent pan-opioid antagonist, primarily recognized for its high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. Its chemical structure is characterized by the molecular formula C22H35NO2, with a molecular weight of 345.519 g/mol. This compound has garnered attention in pharmacological research due to its potential applications in obesity treatment and its role in modulating food intake.
Receptor Affinity
This compound exhibits remarkable binding affinities for the three major opioid receptors:
Receptor Type | Binding Affinity (Ki) |
---|---|
Mu (μ) | 0.4 nM |
Delta (δ) | 5.2 nM |
Kappa (κ) | 2.0 nM |
These values indicate that this compound functions effectively as an antagonist across these receptor types, which are crucial in various physiological processes including pain modulation and appetite regulation .
The biological activity of this compound is primarily linked to its antagonistic effects on opioid receptors, which play a significant role in the central nervous system's regulation of food intake and energy balance. Research indicates that administration of this compound leads to a marked reduction in food consumption and body weight in animal models, particularly in obese rats.
Case Study Findings:
- In a study involving Zucker rats, daily subcutaneous administration of this compound at a dose of 15 mg/kg resulted in significant decreases in both food intake and weight gain compared to control groups .
- Another investigation reported that chronic oral treatment with this compound over 14 days led to reduced body fat by decreasing food intake and enhancing lipid utilization .
Effects on Food Intake
This compound has been shown to inhibit the consumption of highly palatable diets. In one study, after four days of treatment, rats displayed a significant decrease in the intake of such diets, which correlates with the blockade of mesolimbic dopamine neuron activation—a pathway associated with reward and motivation related to food consumption .
Comparative Studies
A series of structure-activity relationship (SAR) studies have been conducted to evaluate the biological efficacy of this compound compared to other opioid antagonists. These studies highlight:
- The importance of specific functional groups on the phenyl ring for maintaining high receptor affinity.
- Modifications to the hydroxy group positioning significantly affect binding affinity and antagonist potency across all three opioid receptors .
In Vivo Studies
In vivo experiments have further elucidated the pharmacodynamics of this compound:
- Ethanol Consumption: A study demonstrated that this compound could influence ethanol seeking and consumption behaviors in alcohol-preferring rats, indicating its broader implications beyond just appetite suppression .
- Food Intake Reduction: Doses as low as 100 µg administered intracerebroventricularly resulted in up to a 76% decrease in food intake among tested rats, showcasing its potency as an anorectic agent .
科学研究应用
Pharmacological Properties
LY255582 exhibits high affinity for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, making it a versatile candidate for studying opioid receptor interactions. Research has demonstrated its effectiveness in blocking these receptors, which is crucial for understanding opioid pharmacodynamics.
- Binding Affinities :
- MOR: Ki = 0.41 nM
- DOR: Ki = 5.2 nM
- KOR: Ki = 2.0 nM
These values indicate that this compound has a modest selectivity for MOR over DOR and KOR, which is significant for therapeutic applications targeting specific opioid pathways .
Weight Management
Research indicates that this compound may play a role in mitigating weight gain associated with antipsychotic medications, particularly olanzapine. In animal models, this compound has shown promise in reducing weight gain while maintaining the therapeutic efficacy of antipsychotics.
- Study Findings :
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Cmax | 11.5 ng/mL |
Tmax | 0.6 hours |
Half-life | 3.2 hours |
Oral Bioavailability | <1% |
This table summarizes key pharmacokinetic parameters relevant to the clinical potential of this compound, illustrating its rapid absorption but low bioavailability when administered orally .
Addiction Treatment
This compound's antagonistic properties make it a candidate for treating substance use disorders, particularly alcohol dependence. Studies have explored its effects on ethanol consumption in animal models.
- Ethanol Consumption Studies :
Case Studies and Experimental Models
Several studies have utilized this compound to investigate its effects on various physiological and behavioral outcomes:
- Opioid Receptor Binding Studies :
- Weight Gain Mitigation :
常见问题
Basic Research Questions
Q. What are the primary pharmacological targets of LY255582, and how are its receptor affinities quantified in vitro?
this compound is a non-selective opioid receptor antagonist with high affinity for μ-, δ-, and κ-opioid receptors. Its binding affinities (Ki values) are determined via competitive radioligand displacement assays. For example, Ki values of 0.4 nM (μ), 5.2 nM (δ), and 2.0 nM (κ) were reported using tritiated ligands like [³H]-DAMGO (μ) and [³H]-U69593 (κ) in transfected cell lines or brain tissue homogenates . Researchers should standardize assay conditions (e.g., temperature, buffer composition) and validate results with positive controls (e.g., naloxone for μ receptors).
Q. What experimental models are commonly used to study this compound’s effects on obesity and metabolic dysregulation?
Preclinical studies often employ high-fat diet (HFD)-fed rodents or genetically obese Zucker rats. Key endpoints include body weight, food intake, and metabolic biomarkers (e.g., serum cholesterol, insulin, leptin). For instance, this compound administered subcutaneously (0.3–3 mg/kg/day) in HFD-fed male albino rats reduced weight gain and improved lipid profiles over 4 weeks. Researchers must control for diet composition, administration route, and circadian effects on feeding behavior .
Q. How does this compound modulate mesolimbic dopamine activity in relation to feeding behavior?
this compound suppresses hyperphagia by inhibiting diet-induced activation of mesolimbic dopamine neurons in the nucleus accumbens. This is assessed via microdialysis to measure extracellular dopamine levels or c-Fos immunohistochemistry to map neuronal activation. For example, this compound (1 mg/kg, oral) blocked dopamine surges in rats consuming a palatable diet, correlating with reduced food intake. Methodological rigor requires pairing neurochemical measurements with behavioral assays .
Advanced Research Questions
Q. How do structural modifications to this compound’s 3-hydroxyphenyl group impact its antagonistic activity and pharmacokinetics?
The 3-hydroxyphenyl moiety is critical for receptor binding. Removal or substitution (e.g., with methyl or methoxy groups) reduces κ-receptor antagonism by >10-fold. Structure-activity relationship (SAR) studies use synthetic analogs to test modifications, followed by in vitro binding assays and functional tests (e.g., GTPγS binding for receptor activation). Pharmacokinetic profiling (e.g., solubility, metabolic stability) via LC-MS/MS in plasma and brain tissue further identifies analogs with improved bioavailability .
Q. What methodological approaches reconcile contradictory findings on this compound’s efficacy across different obesity models?
Discrepancies in this compound’s effects (e.g., partial efficacy in non-human primates vs. robust effects in rodents) may stem from species-specific receptor expression or dosing protocols. Researchers should:
- Compare receptor density via autoradiography in target brain regions (e.g., hypothalamus, nucleus accumbens).
- Use longitudinal designs to assess adaptive changes in opioid signaling during chronic administration.
- Employ translational biomarkers (e.g., fMRI for neural activity, ghrelin/leptin ratios) to bridge preclinical and clinical data .
Q. How can this compound’s effects on lipid utilization be distinguished from its anorectic properties in obesity studies?
To dissociate metabolic vs. appetite effects, researchers use pair-feeding controls (i.e., matching food intake between this compound-treated and control groups). Indirect calorimetry measures energy expenditure and respiratory exchange ratio (RER) to quantify lipid oxidation. For example, this compound increased RER in HFD-fed rats, indicating preferential lipid use, independent of reduced caloric intake. Complementary assays (e.g., adipose tissue histology, β-oxidation enzyme activity) further validate mechanisms .
Q. What in vitro ADME (Absorption, Distribution, Metabolism, Excretion) parameters are critical for optimizing this compound’s therapeutic index?
Key ADME parameters include:
- Solubility : Assessed via shake-flask method in physiologically relevant buffers (pH 1.2–7.4).
- Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound using LC-MS/MS.
- hERG inhibition : Patch-clamp assays to evaluate cardiac safety risks.
- Blood-brain barrier permeability : In vitro models (e.g., MDCK-MDR1 cells) predict CNS penetration. This compound’s logP (~3.5) and moderate plasma protein binding (~85%) suggest favorable brain uptake .
Q. Methodological Considerations
- Dosing Protocols : Subcutaneous injection (0.3–3 mg/kg) is common in rodents, while oral administration requires formulation optimization (e.g., suspensions in 0.5% methylcellulose) to enhance bioavailability .
- Data Normalization : Express food intake as kcal/g body weight/day to account for inter-animal variability.
- Ethical Controls : Include sham-treated groups to distinguish drug effects from stress-induced anorexia in chronic studies .
属性
IUPAC Name |
3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHEFJXPXAUDD-BULFRSBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045752 | |
Record name | LY-255582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-09-8 | |
Record name | LY 255582 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-255582 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。